molecular formula C16H15N3O3S B2471451 3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034386-61-1

3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2471451
CAS RN: 2034386-61-1
M. Wt: 329.37
InChI Key: DHARBJWWYDFAKM-UHFFFAOYSA-N
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Description

The compound “3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring is a prevalent moiety in many biologically active compounds and drugs . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, 1H-indole-3-aldehyde derivatives can be methylated and then reacted with other reagents in the presence of a catalyst to give pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The compound could participate in various chemical reactions due to the presence of multiple functional groups. For instance, the indole ring can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole ring could contribute to its aromaticity .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds similar to 3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones have shown promising results in antimicrobial evaluation, showcasing the compound's potential in combating infectious diseases and cancer (Thadhaney et al., 2010).

Hypoglycemic and Hypolipidemic Activity

Research into substituted pyridines and purines containing 2,4-thiazolidinedione has revealed significant hypoglycemic and hypolipidemic activities. These compounds have been designed and synthesized, demonstrating effectiveness in reducing triglyceride accumulation in vitro and showing potential in treating diabetes and lipid disorders (Kim et al., 2004).

Cognitive Enhancement

A study on dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a related compound, has shown potential in reversing amnesia induced by electroconvulsive shock in mice. This research suggests applications in cognitive enhancement and the treatment of memory-related disorders (Butler et al., 1987).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones, structurally related to this compound, have been synthesized and evaluated for their cytotoxic activity and ability to generate reactive oxygen species (ROS). These compounds show significant cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Novotortsev et al., 2021).

Synthesis of Heterocycles

Research on the synthesis of oxazolidines, thiazolidines, and pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters showcases the versatility of thiazolidine derivatives in synthesizing heterocyclic compounds. This indicates potential applications in the development of new pharmaceuticals and materials (Badr et al., 1981).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives, which are part of the compound’s structure, have been discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . This suggests that the compound could have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Future Directions

Given the diverse biological activities of indole derivatives and the versatility of the pyrrolidine and thiazolidine-2,4-dione rings, this compound could be a promising candidate for further exploration in drug discovery . Future research could focus on synthesizing a variety of derivatives and evaluating their biological activities.

properties

IUPAC Name

3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-14-9-23-16(22)19(14)12-4-6-18(8-12)15(21)11-2-1-10-3-5-17-13(10)7-11/h1-3,5,7,12,17H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHARBJWWYDFAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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